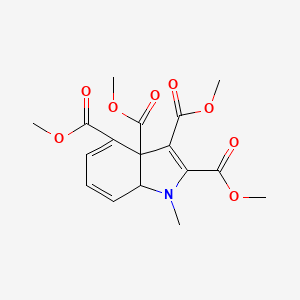
tetramethyl 1-methyl-7aH-indole-2,3,3a,4-tetracarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetramethyl 1-methyl-7aH-indole-2,3,3a,4-tetracarboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes multiple ester groups attached to the indole core, making it a valuable molecule for various chemical and biological applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetramethyl 1-methyl-7aH-indole-2,3,3a,4-tetracarboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process begins with the reaction of phenylhydrazine with an aldehyde or ketone to form a hydrazone intermediate. This intermediate undergoes acid-catalyzed cyclization to produce the indole core.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired product with minimal impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Tetramethyl 1-methyl-7aH-indole-2,3,3a,4-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
Tetramethyl 1-methyl-7aH-indole-2,3,3a,4-tetracarboxylate has numerous scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of tetramethyl 1-methyl-7aH-indole-2,3,3a,4-tetracarboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester groups and indole core allow it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetramethyl 1-methyl-1,7a-dihydro-3aH-indole-2,3,3a,4-tetracarboxylate: A similar compound with slight structural differences, affecting its reactivity and applications.
1-methyl-1,7a-dihydro-indole-2,3,3a,4-tetracarboxylic acid tetramethyl ester: Another related compound with distinct chemical properties and uses.
Uniqueness
Tetramethyl 1-methyl-7aH-indole-2,3,3a,4-tetracarboxylate is unique due to its specific arrangement of ester groups and the indole core, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
1444-11-7 |
|---|---|
Formule moléculaire |
C17H19NO8 |
Poids moléculaire |
365.3 g/mol |
Nom IUPAC |
tetramethyl 1-methyl-7aH-indole-2,3,3a,4-tetracarboxylate |
InChI |
InChI=1S/C17H19NO8/c1-18-10-8-6-7-9(13(19)23-2)17(10,16(22)26-5)11(14(20)24-3)12(18)15(21)25-4/h6-8,10H,1-5H3 |
Clé InChI |
FKZDDNVZIBPDOP-UHFFFAOYSA-N |
SMILES canonique |
CN1C2C=CC=C(C2(C(=C1C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


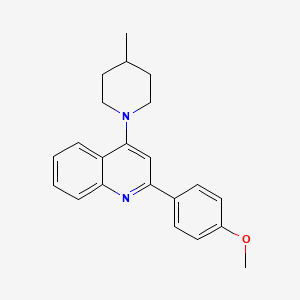
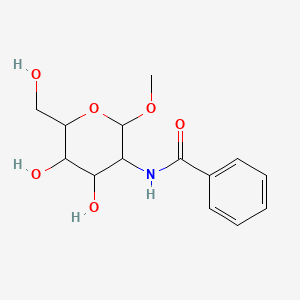
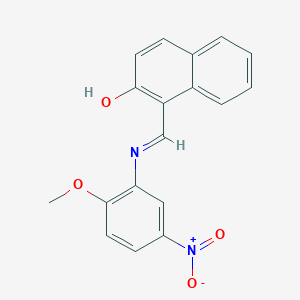



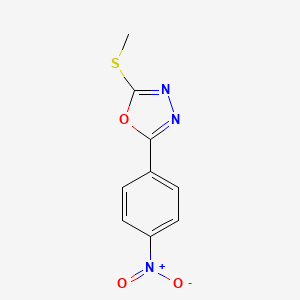




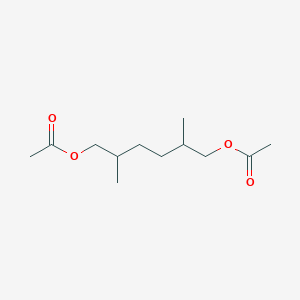
![2-[2-(1,3-Dithian-2-yl)ethyl]-2-methyl-1,3-dithiane](/img/structure/B11958267.png)

